molecular formula C9H9FO3 B1308929 2-(3-Fluorophenoxy)propanoic acid CAS No. 91054-27-2

2-(3-Fluorophenoxy)propanoic acid

Cat. No.: B1308929
CAS No.: 91054-27-2
M. Wt: 184.16 g/mol
InChI Key: HHNWBAYKSQUOFN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenoxypropionic acid, where a fluorine atom is substituted at the third position of the phenyl ring

Scientific Research Applications

2-(3-Fluorophenoxy)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 2-(3-Fluoro-phenoxy)-propionic acid is the Platelet-derived growth factor receptor beta (PDGFRB) . PDGFRB plays an essential role in blood vessel development by promoting proliferation, migration, and recruitment of pericytes and smooth muscle cells to endothelial cells . It also plays a role in the migration of vascular smooth muscle cells and the formation of neointima at vascular injury sites .

Mode of Action

The compound interacts with its target, PDGFRB, leading to a series of downstream effects. Binding of its cognate ligands leads to the activation of several signaling cascades . The response depends on the nature of the bound ligand and is modulated by the formation of heterodimers between PDGFRA and PDGFRB . This interaction promotes the rearrangement of the actin cytoskeleton and the formation of membrane ruffles .

Biochemical Pathways

The activation of PDGFRB leads to the phosphorylation of several proteins, including PLCG1, PIK3R1, PTPN11, RASA1/GAP, CBL, SHC1, and NCK1 . This results in the production of cellular signaling molecules diacylglycerol and inositol 1,4,5-trisphosphate, mobilization of cytosolic Ca2+, and the activation of protein kinase C . The phosphorylation of PIK3R1 leads to the activation of the AKT1 signaling pathway .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in promoting blood vessel development and the migration of vascular smooth muscle cells . This can have significant implications in physiological processes and potentially in the treatment of diseases related to blood vessel development and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)propanoic acid typically involves the reaction of 3-fluorophenol with an appropriate propionic acid derivative. One common method is the esterification of 3-fluorophenol with propionic anhydride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-phenoxy-acetic acid
  • 4-Fluoro-phenoxy-propionic acid
  • 2-(4-Fluoro-phenoxy)-propionic acid

Uniqueness

2-(3-Fluorophenoxy)propanoic acid is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

2-(3-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNWBAYKSQUOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424326
Record name 2-(3-Fluoro-phenoxy)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91054-27-2
Record name 2-(3-Fluoro-phenoxy)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenoxy)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of m-fluorophenol (24.2 g, 0.22 mol) in 79.2 ml of 25% aqueous sodium hydroxide heated to 45° C. with an oil bath was added 29.5 ml (0.26 mol) methyl 2-chloropropionate. The reaction mixture was heated to 80° C. for 17 hours and then allowed to cool. When the temperature reached about 40° C., concentrated HCl (25 ml) was added and the reaction mixture was allowed to cool to room temperature. The reaction mixture was extracted twice with 100 ml ethyl ether. The organic layers were combined and washed with 200 ml of 1.5M aqueous sodium carbonate. The aqueous layer was separated and acidified to pH 1, by pH test paper, by adding concentrated HCl. The acidified aqueous layer was extracted with 200 ml ethyl ether. The organic layer was separated, dried with MgSO4 and filtered. The solvent was removed in vacuo to yield 17 g (41% yield) of 2-(3' -fluorophenoxy)propionic acid as a yellow solid (m.p. 72.5°-74° C.).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
79.2 mL
Type
solvent
Reaction Step One
Quantity
29.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

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